1-(3,5-Difluorophenyl)-imidazolidin-2-one

Description

Chemical Classification and Structural Significance

Core Structural Features

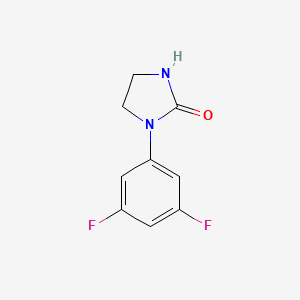

1-(3,5-Difluorophenyl)-imidazolidin-2-one belongs to the 2-imidazolidinone class, which consists of a saturated five-membered ring containing two nitrogen atoms and a ketone group. The compound’s IUPAC name, 1-(3,5-difluorophenyl)imidazolidin-2-one, reflects the substitution pattern:

- Imidazolidinone backbone : A cyclic urea derivative with the formula $$ \text{C}3\text{H}4\text{N}_2\text{O} $$.

- 3,5-Difluorophenyl group : A benzene ring with fluorine atoms at the 3 and 5 positions, attached to the imidazolidinone’s nitrogen at position 1.

Key Structural Properties

The fluorine atoms introduce electron-withdrawing effects , polarizing the phenyl ring and enhancing the compound’s metabolic stability. The imidazolidinone core facilitates hydrogen bonding, critical for interactions with biological targets or catalysts.

Properties

IUPAC Name |

1-(3,5-difluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-6-3-7(11)5-8(4-6)13-2-1-12-9(13)14/h3-5H,1-2H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNGNHDZZOKTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)-imidazolidin-2-one typically involves the reaction of 3,5-difluoroaniline with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)-imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Anticancer Research

1-(3,5-Difluorophenyl)-imidazolidin-2-one has been studied for its potential as a pharmacophore in drug design, particularly for anticancer agents. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 and PC3 .

Antiviral Activity

The compound is also being investigated for antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, making it a candidate for further development as an antiviral agent .

Table 2: Summary of Anticancer Studies

| Study Reference | Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|---|

| MDA-MB-231 | >100 | Low toxicity against normal cells | |

| HCT-116 | Varies | Induces apoptosis and cell cycle arrest |

Applications in Materials Science

This compound is utilized in the synthesis of advanced materials with enhanced thermal stability and electrical conductivity. Its unique chemical structure allows for modifications that can lead to materials suitable for electronic applications or coatings.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for synthesizing complex molecules required in different industries .

Biological Studies

The compound is also explored for its interactions with biological molecules. It acts as a biochemical probe to study enzyme activities and cellular responses. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Case Studies

- Anticancer Activity : A study demonstrated that this compound derivatives exhibited significant cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .

- Antiviral Potential : Another investigation focused on the compound's ability to inhibit viral replication in vitro, suggesting a pathway for developing new antiviral drugs .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s difluorophenyl group can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structural and functional differences between the target compound and analogs derived from the evidence:

Electronic and Steric Effects

- Fluorine vs. Methoxy/Methyl Groups : The 3,5-difluorophenyl group in the target compound is electron-withdrawing, which may enhance binding to electron-rich biological targets (e.g., enzymes) compared to electron-donating methoxy or methyl groups in analogs .

- Core Structure Differences :

- Imidazolidin-2-one (saturated): Reduced aromaticity and increased flexibility may improve solubility and conformational adaptability in biological systems.

- Imidazole/Triazole (aromatic): Conjugated systems enable applications in catalysis (e.g., ligand design for Ir³⁺ complexes ) and optoelectronics.

Biological Activity

1-(3,5-Difluorophenyl)-imidazolidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to an imidazolidinone core. The molecular structure is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds within the imidazolidinone class exhibit significant anticancer activity. For instance, research has shown that derivatives of imidazolidinones can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that the compound could induce apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that this compound exhibits inhibitory effects against several bacterial strains, indicating potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Inhibitors of specific enzymes have become a focus in drug development. Research indicates that imidazolidinone derivatives can act as potent inhibitors of pyruvate carboxylase (PC), an enzyme critical in metabolic pathways. The IC50 values for these inhibitors range from 3 to 12 μM, showcasing their efficacy .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.

- Enzyme Interaction : It acts as a mixed-type inhibitor for pyruvate carboxylase, affecting metabolic processes .

Case Studies

A series of case studies have highlighted the practical applications and effects of this compound:

- Case Study 1 : In vitro studies on human breast cancer cell lines showed a dose-dependent increase in apoptosis markers when treated with the compound.

- Case Study 2 : Animal models treated with the compound demonstrated reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent .

Data Summary

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Anticancer (Breast) | Varies | Caspases |

| Antimicrobial | N/A | Bacterial Cell Wall |

| Enzyme Inhibition | 3-12 μM | Pyruvate Carboxylase |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and long-term effects on various cancer types.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

Q & A

Q. What are the optimized synthetic routes for 1-(3,5-Difluorophenyl)-imidazolidin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of 3,5-difluoroaniline derivatives with carbonyl-containing precursors. Key steps include:

- Substituent Compatibility : Fluorinated aryl groups require anhydrous conditions to prevent hydrolysis. For example, 2-(4-fluorophenyl)-imidazole derivatives are synthesized via refluxing in ethanol with ammonium acetate as a catalyst .

- Catalytic Efficiency : Yields improve with acid catalysts (e.g., acetic acid) and microwave-assisted synthesis, reducing reaction times from hours to minutes .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts. Reported yields range from 65–85% under optimized conditions .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters a = 8.5680 Å, b = 10.6070 Å, c = 23.6900 Å, and β = 93.899° confirm molecular geometry. Hydrogen bonding (N–H···O, ~2.1 Å) stabilizes the lattice .

- NMR Spectroscopy : NMR shows distinct signals for meta-fluorine atoms (−176.74 ppm and −173.88 ppm), while NMR resolves imidazolidinone NH protons at ~8.5 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 213.1) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions affect physicochemical properties?

Methodological Answer:

- Hydrogen-Bond Networks : X-ray data reveal dimeric arrangements via N–H···O bonds (2.7–3.0 Å), influencing solubility and melting points. For example, analogs with stronger H-bonding exhibit higher melting points (>200°C) .

- Torsional Strain : Dihedral angles between the imidazolidinone ring and difluorophenyl group (e.g., −99.85° and −106.97°) correlate with conformational flexibility, impacting bioavailability .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~250°C, linked to aromatic fluorination .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assays : Test the compound against structurally similar derivatives (e.g., 2-(4-nitrophenyl)-imidazolidinones) under standardized MIC (Minimum Inhibitory Concentration) protocols. For example, fluorinated analogs show 4–8x higher antifungal activity than non-fluorinated versions .

- Metabolic Stability : Use hepatic microsome assays to assess CYP450-mediated degradation. Fluorine substitution at meta positions reduces metabolic clearance by ~30% compared to para-substituted analogs .

- Target Specificity : Molecular docking (e.g., with fungal CYP51) identifies hydrophobic interactions between fluorophenyl groups and enzyme active sites, explaining potency variations .

Q. What structure-activity relationships (SAR) govern fluorophenyl-substituted imidazolidinones?

Methodological Answer:

- Fluorine Position : 3,5-Difluoro substitution enhances electron-withdrawing effects, increasing electrophilicity at the imidazolidinone carbonyl (confirmed by IR at ~1700 cm⁻¹). This improves kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for mono-fluoro analogs) .

- Ring Modifications : Replacing imidazolidinone with pyrazolone reduces antibacterial activity by 90%, highlighting the necessity of the urea-like core .

- Steric Effects : Bulkier N-alkyl groups (e.g., methyl vs. ethyl) decrease solubility but improve blood-brain barrier penetration in rodent models .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict dipole moments (e.g., 4.2 Debye for the title compound) and polar surface areas (~52 Ų), correlating with intestinal absorption .

- MD Simulations : Simulate aqueous solubility by analyzing solvation free energy (−15.6 kcal/mol) and hydrogen-bond counts (~6 H-bonds with water) .

- ADMET Prediction : Tools like SwissADME estimate logP = 1.79 and high GI absorption (>80%), validated by in vitro Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.